molecular formula C11H6ClN3O2 B11818950 5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole

5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole

Cat. No.: B11818950
M. Wt: 247.64 g/mol
InChI Key: ZAPSLDZFVMOCEA-UHFFFAOYSA-N
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Description

5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyridine, furan, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid hydrazide with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the inhibition of their activity. The compound’s unique structure allows it to fit into the active sites of these targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    5-(6-Bromopyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole: Similar structure but with a bromine atom instead of chlorine.

    5-(6-Methylpyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of chlorine.

    5-(6-Nitropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole imparts unique electronic properties, making it more reactive in certain substitution reactions compared to its analogs. This makes it a valuable compound for specific applications where such reactivity is desired.

Biological Activity

5-(6-Chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C11H6ClN3O2
  • CAS Number : 75837-75-1
  • Molecular Weight : 233.64 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Research indicates that oxadiazole derivatives exhibit strong antioxidant properties. This is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : In vitro studies have shown that compounds containing the oxadiazole moiety can significantly inhibit inflammation. For instance, derivatives similar to this compound have demonstrated percent inhibition rates comparable to standard anti-inflammatory drugs like ibuprofen .
  • Anticancer Activity : The compound has been evaluated for its potential as an anticancer agent. Studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress by scavenging free radicals.
Anti-inflammatoryInhibits pro-inflammatory cytokines and enzymes involved in inflammation.
AnticancerInduces apoptosis in various cancer cell lines through multiple pathways.
AntimicrobialExhibits activity against a range of bacterial strains.

Case Studies

  • In Vitro Anti-inflammatory Study : A study evaluated the anti-inflammatory potential of oxadiazole derivatives similar to this compound using a heat-induced albumin denaturation assay. The most potent derivative showed a percent inhibition of 74.16% compared to ibuprofen's 84.31% at a concentration of 200 μg/mL .
  • Antioxidant Enzyme Activity : Another study assessed the impact of oxadiazole derivatives on endogenous antioxidant enzymes in vivo. Results indicated that these compounds could enhance antioxidant enzyme levels while reducing oxidative stress markers .
  • Anticancer Mechanisms : Research into the anticancer properties revealed that derivatives of oxadiazole could inhibit tumor growth in various cancer models by affecting cell cycle regulation and inducing apoptosis through mitochondrial pathways .

Properties

Molecular Formula

C11H6ClN3O2

Molecular Weight

247.64 g/mol

IUPAC Name

5-(6-chloropyridin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C11H6ClN3O2/c12-9-4-3-7(6-13-9)11-14-10(15-17-11)8-2-1-5-16-8/h1-6H

InChI Key

ZAPSLDZFVMOCEA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl

Origin of Product

United States

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